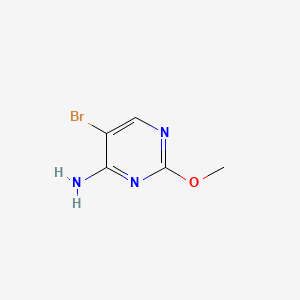

5-Bromo-2-methoxypyrimidin-4-amine

Description

Properties

IUPAC Name |

5-bromo-2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKKQTPLZJNGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672016 | |

| Record name | 5-Bromo-2-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148214-56-6 | |

| Record name | 5-Bromo-2-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-methoxypyrimidin-4-amine synthesis from brominated pyrimidine

An In-depth Technical Guide on the Synthesis of 5-Bromo-2-methoxypyrimidin-4-amine from Brominated Pyrimidines

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-2-methoxypyrimidin-4-amine, a valuable building block in drug discovery and medicinal chemistry. The synthesis commences from the readily available starting material, 5-bromouracil, and proceeds through a three-step sequence involving chlorination, selective amination, and subsequent methoxylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Overall Synthetic Pathway

The synthesis of 5-Bromo-2-methoxypyrimidin-4-amine from 5-bromouracil can be achieved via the following three-step reaction sequence. The pathway involves the formation of key intermediates, 5-bromo-2,4-dichloropyrimidine and 5-bromo-2-chloropyrimidin-4-amine.

Caption: Overall synthetic route to 5-Bromo-2-methoxypyrimidin-4-amine.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

The initial step involves the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine. This is typically achieved through chlorination using phosphorus oxychloride (POCl₃), which serves as both the reagent and the solvent.

Experimental Protocol

A mixture of 5-bromouracil (30 g, 0.16 mol) and phosphorus oxychloride (130 mL) is heated at reflux for an extended period.[1] The reaction progress can be monitored by observing the dissolution of the starting material to form a homogeneous solution.[1] Upon completion, the excess phosphorus oxychloride is removed by distillation.

-

Combine 30 g (0.16 mol) of 5-bromouracil and 130 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 4 days, ensuring the setup is protected from atmospheric moisture.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess POCl₃ by distillation at atmospheric pressure.

-

Purify the crude product by vacuum distillation to yield 5-bromo-2,4-dichloropyrimidine.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Bromouracil | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Reaction Time | 4 days | [1] |

| Yield | 82% | [1] |

| Boiling Point | 85-90 °C / 4 mm Hg | [1] |

Step 2: Selective Amination of 5-Bromo-2,4-dichloropyrimidine

The second step is the regioselective amination of 5-bromo-2,4-dichloropyrimidine to produce 5-bromo-2-chloropyrimidin-4-amine. The chlorine atom at the C4 position is generally more reactive towards nucleophilic aromatic substitution than the chlorine at the C2 position.[2] Studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia have shown that the displacement reaction occurs regioselectively to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the primary product.[3]

Experimental Protocol (Adapted)

The following is a generalized protocol for the amination at the C4 position.

-

Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equiv) in a suitable solvent such as ethyl acetate.

-

Add a base, for instance, N,N-diisopropylethylamine (1.1 equiv).[4]

-

Introduce the ammonia source to the reaction mixture.

-

Heat the reaction mixture, for example, to 40-45°C, and maintain for several hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying and concentration of the organic phase.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2,4-dichloropyrimidine | [4] |

| Reagent | Amine source, Base (e.g., DIPEA) | [4] |

| Solvent | Ethyl Acetate | [4] |

| Temperature | 40-45 °C | [4] |

| Yield | 79% (for a similar reaction) | [4] |

Step 3: Methoxylation of 5-Bromo-2-chloropyrimidin-4-amine

The final step is the synthesis of 5-Bromo-2-methoxypyrimidin-4-amine through the methoxylation of 5-bromo-2-chloropyrimidin-4-amine. This nucleophilic substitution reaction replaces the remaining chlorine atom at the C2 position with a methoxy group.

Experimental Protocol (Generalized)

This protocol is based on general procedures for the methoxylation of chloropyrimidines.

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

To this solution, add 5-bromo-2-chloropyrimidin-4-amine (1.0 equiv).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography or recrystallization.

Quantitative Data

Experimental Workflow

The following diagram illustrates a general workflow for the key reactions described, from the setup of the reaction to the isolation and purification of the product.

Caption: A generalized experimental workflow for the synthesis.

Summary of Quantitative Data

The following table summarizes the quantitative data for the synthesis of 5-Bromo-2-methoxypyrimidin-4-amine.

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 5-Bromouracil | 5-Bromo-2,4-dichloropyrimidine | POCl₃ | 82%[1] |

| 2 | 5-Bromo-2,4-dichloropyrimidine | 5-Bromo-2-chloropyrimidin-4-amine | NH₃, Base | ~79% (estimated)[4] |

| 3 | 5-Bromo-2-chloropyrimidin-4-amine | 5-Bromo-2-methoxypyrimidin-4-amine | NaOMe, MeOH | Not Reported |

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidin-4-amine: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of the heterocyclic building block, 5-Bromo-2-methoxypyrimidin-4-amine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Physicochemical Properties

Table 1: General and Physicochemical Properties of 5-Bromo-2-methoxypyrimidin-4-amine

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-methoxypyrimidin-4-amine | N/A |

| CAS Number | 148214-56-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₅H₆BrN₃O | --INVALID-LINK--[2] |

| Molecular Weight | 204.03 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 332.3°C at 760 mmHg (predicted) | Alfa Chemistry |

| Density | 1.723 g/cm³ (predicted) | Alfa Chemistry |

| Flash Point | 154.7°C (predicted) | Alfa Chemistry |

| Solubility | No experimental data available | N/A |

| pKa | No experimental data available | N/A |

| LogP | No experimental data available | N/A |

Note: The boiling point, density, and flash point are predicted values and should be treated as estimates. Experimental verification is recommended.

Synthesis and Functionalization: Experimental Protocols

5-Bromo-2-methoxypyrimidin-4-amine serves as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the 4-position can undergo various nucleophilic reactions. Below are detailed, generalized protocols for key synthetic transformations involving similar brominated heterocyclic compounds, which can be adapted for 5-Bromo-2-methoxypyrimidin-4-amine.

General Synthesis of Substituted Pyrimidines

A plausible synthetic route to the core structure of 5-bromo-2-substituted pyrimidines can be achieved through a one-step reaction between 2-bromomalonaldehyde and an appropriate amidine compound.

Protocol: One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines

-

Dissolve 2-bromomalonaldehyde (1.0 equivalent) in glacial acetic acid in a reaction vessel.

-

Add a molecular sieve (e.g., 3A) to the solution.

-

Heat the mixture to 80°C.

-

Prepare a solution of the desired amidine hydrochloride (1.0 equivalent) in acetic acid.

-

Add the amidine solution dropwise to the heated 2-bromomalonaldehyde solution over 30 minutes.

-

After the addition is complete, increase the temperature to 100°C.

-

Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 5-10 hours.

-

Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

-

Allow the mixture to stand for 2 hours, then collect the solid by filtration.

-

The crude product can be purified by recrystallization or column chromatography.

Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyrimidine ring is an excellent handle for introducing aryl or heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyrimidin-4-amine

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Bromo-2-methoxypyrimidin-4-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture with stirring to a temperature of 85-95 °C.[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Biological Activity and Applications in Drug Discovery

While there is a lack of direct biological activity data for 5-Bromo-2-methoxypyrimidin-4-amine itself, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrimidine derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.

Derivatives of 5-bromopyrimidine are utilized as key intermediates in the synthesis of potent therapeutic agents. For example, various substituted pyrimidines have been investigated as kinase inhibitors, which are crucial in cancer therapy. The versatility of 5-Bromo-2-methoxypyrimidin-4-amine, with its multiple reaction sites, makes it a valuable starting material for generating libraries of novel compounds for biological screening.

The general workflow for assessing the biological activity of compounds derived from this core structure, for instance in anticancer research, is outlined below.

Caption: A typical workflow for in vitro anticancer screening of synthesized derivatives.

Safety and Handling

As with any chemical reagent, 5-Bromo-2-methoxypyrimidin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. While a specific safety data sheet (SDS) for this compound is not widely available, related brominated and aminated heterocyclic compounds are often classified as irritants to the skin, eyes, and respiratory system. It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. For detailed safety information, it is advisable to consult the supplier's documentation.

Conclusion

5-Bromo-2-methoxypyrimidin-4-amine is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its utility is derived from the presence of multiple reactive sites that allow for diverse chemical modifications. Although comprehensive experimental data on its physicochemical properties are limited, the available information, combined with established synthetic protocols for related compounds, provides a solid foundation for its use in research and development. The pyrimidine core suggests that derivatives of this compound may exhibit interesting biological activities, making it a promising starting point for the discovery of novel therapeutic agents. Further investigation into its experimental properties and biological profile is warranted to fully exploit its potential.

References

- 1. 148214-56-6|5-Bromo-2-methoxypyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 2. China 5-Bromo-2-methoxypyrimidin-4-amine - Hangzhou Aolishen Chemical Co., Ltd. [sunsirs.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

Spectroscopic Profile of 5-Bromo-2-methoxypyrimidin-4-amine: A Technical Guide

Introduction

5-Bromo-2-methoxypyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. Accurate structural elucidation and characterization are paramount for its application in research and synthesis. This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2-methoxypyrimidin-4-amine, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. Furthermore, detailed experimental protocols for acquiring high-quality spectroscopic data are provided to aid researchers in their own analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Bromo-2-methoxypyrimidin-4-amine. These predictions are based on established principles of spectroscopy and data from similar substituted pyrimidine compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrimidine-H | ~8.0 - 8.5 | Singlet (s) | 1H | The proton at the 6-position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electronegativity of the nitrogen atoms and the bromine atom. |

| Amine-H (NH₂) | ~5.0 - 7.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The peak is often broad due to quadrupole broadening and exchange with residual water. |

| Methoxy-H (OCH₃) | ~3.9 - 4.2 | Singlet (s) | 3H | The methoxy protons are expected to appear as a sharp singlet in a relatively upfield region. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C4 (C-NH₂) | ~160 - 165 | The carbon atom attached to the amine group is expected to be significantly downfield. |

| C2 (C-OCH₃) | ~155 - 160 | The carbon atom bonded to the methoxy group will also be in the downfield region. |

| C6 | ~150 - 155 | The carbon atom bearing a hydrogen is expected in this region. |

| C5 (C-Br) | ~90 - 100 | The carbon atom directly attached to the bromine atom will be shifted upfield compared to the other ring carbons. |

| Methoxy (OCH₃) | ~50 - 60 | The carbon of the methoxy group will appear in the aliphatic region. |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Predicted Value/Observation | Notes |

| Molecular Ion (M⁺) | m/z ~203 & ~205 | A characteristic isotopic pattern for the molecular ion is expected due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

| Key Fragmentation Pathways | Loss of CH₃, CO, Br, HCN | Common fragmentation for this type of structure would involve the loss of a methyl radical from the methoxy group, elimination of carbon monoxide, loss of a bromine radical, and cleavage of the pyrimidine ring. |

IR (Infrared) Spectroscopy Data

The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3100 - 3500 | Medium-Strong, Broad | The presence of two bands in this region would indicate a primary amine (symmetric and asymmetric stretching). |

| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium | Corresponds to the C-H bond of the pyrimidine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the methoxy group. |

| C=N Stretch (Pyrimidine Ring) | 1550 - 1650 | Strong | Characteristic stretching vibrations of the carbon-nitrogen double bonds within the aromatic ring. |

| C=C Stretch (Pyrimidine Ring) | 1400 - 1600 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong | Stretching vibration of the aryl-ether C-O bond. |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for a solid organic compound like 5-Bromo-2-methoxypyrimidin-4-amine are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary. The solution should be clear and free of any solid particles.

-

-

¹H NMR Data Acquisition :

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 16 to 64 to achieve an optimal signal-to-noise ratio.[2]

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

-

-

¹³C NMR Data Acquisition :

-

Acquire the spectrum on the same spectrometer, typically using a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

-

A higher number of scans (1024-4096 or more) is generally required due to the low natural abundance of ¹³C.[2]

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these.[3] The choice of solvent depends on the ionization technique.

-

-

Ionization Method :

-

Electron Impact (EI) : Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

-

Electrospray Ionization (ESI) : A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be ground to a fine, homogenous powder.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is common, and multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

In-Depth Technical Guide: Characterization of 5-bromo-2-methoxypyrimidin-4-amine (CAS Number: 148214-56-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 5-bromo-2-methoxypyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. This document outlines the physicochemical properties, a putative synthesis protocol, and methods for its characterization. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents predicted spectroscopic data and generalized experimental protocols based on structurally similar compounds. The potential utility of this compound as a scaffold for kinase inhibitors is also discussed, highlighting its relevance in drug discovery and development.

Introduction

5-bromo-2-methoxypyrimidin-4-amine (CAS: 148214-56-6) is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and its functionalization with bromo, methoxy, and amino groups at specific positions offers multiple avenues for synthetic diversification. The bromine atom, in particular, provides a reactive handle for cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This compound is of significant interest to researchers involved in the synthesis of novel therapeutic agents, especially in the field of oncology and kinase inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromo-2-methoxypyrimidin-4-amine is presented in the table below. These values are critical for its handling, formulation, and interpretation of experimental results.

| Property | Value |

| CAS Number | 148214-56-6 |

| Molecular Formula | C₅H₆BrN₃O |

| Molecular Weight | 204.02 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents like DMSO and methanol |

| SMILES | COC1=NC(=C(Br)C=N1)N |

| InChI | InChI=1S/C5H6BrN3O/c1-10-5-7-3(6)2-4(8)9-5/h2H,1H3,(H2,8,9) |

Synthesis and Purification

Putative Synthesis Workflow

Caption: Putative synthetic workflow for 5-bromo-2-methoxypyrimidin-4-amine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 5-bromo-2-methoxypyrimidin-4-amine from 5-bromo-2,4-dichloropyrimidine.

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Ammonia (7N solution in methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Methoxylation: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up 1: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 5-bromo-2-methoxy-4-chloropyrimidine.

-

Amination: Dissolve the crude intermediate in a sealed vessel with a 7N solution of ammonia in methanol. Heat the reaction to 50-70 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up 2: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 5-bromo-2-methoxypyrimidin-4-amine has been found in the reviewed literature. The following tables provide predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on the analysis of structurally similar pyrimidine derivatives.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | H-6 |

| ~6.0-7.0 | Broad Singlet | 2H | -NH₂ |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: The chemical shifts are highly dependent on the solvent used for analysis.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 |

| ~162 | C2 |

| ~158 | C6 |

| ~95 | C5 |

| ~54 | -OCH₃ |

Note: The carbon attached to the bromine (C5) is expected to be significantly upfield compared to the other ring carbons.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 203/205 | [M]⁺ (Isotopic pattern due to ⁷⁹Br/⁸¹Br) |

| 188/190 | [M-CH₃]⁺ |

| 124 | [M-Br]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of bromine.

Experimental Protocols for Spectroscopic Analysis

Caption: General workflow for NMR and Mass Spectrometry analysis.

Biological Activity and Potential Applications

While direct biological data for 5-bromo-2-methoxypyrimidin-4-amine is scarce, its structural motifs are present in numerous compounds with significant biological activities, particularly as kinase inhibitors. The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Derivatives of similar aminopyrimidines have been shown to inhibit a variety of kinases, including but not limited to, Polo-like kinase 1 (PLK1), a key regulator of mitosis that is often overexpressed in cancer cells. The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and arresting the cell cycle.

Putative Kinase Inhibition Signaling Pathway

Caption: Proposed mechanism of action for a kinase inhibitor derived from the title compound.

Experimental Protocol for In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a derivative of 5-bromo-2-methoxypyrimidin-4-amine against a target kinase (e.g., PLK1).

Materials:

-

Purified recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Plate reader for detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations to the kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

5-bromo-2-methoxypyrimidin-4-amine is a valuable chemical intermediate with significant potential in the development of novel therapeutics. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the knowledge of structurally related molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives, which could lead to the discovery of new and effective therapeutic agents.

Navigating the Solubility Landscape of 5-Bromo-2-methoxypyrimidin-4-amine: A Technical Guide for Researchers

For immediate release:

Shanghai, China – December 26, 2025 – In the intricate world of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful drug development and process optimization. For researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxypyrimidin-4-amine, a key building block in the synthesis of various bioactive molecules, its solubility profile in organic solvents is a critical parameter. This technical guide addresses the current landscape of solubility data for this compound and provides a comprehensive, generalized protocol for its experimental determination.

Currently, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for 5-Bromo-2-methoxypyrimidin-4-amine in common organic solvents. This data gap underscores the necessity for researchers to perform in-house solubility studies to inform reaction conditions, purification strategies, and formulation development.

The Critical Role of Solubility Data

Solubility is a fundamental physical property that dictates the concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. In the context of 5-Bromo-2-methoxypyrimidin-4-amine, this data is indispensable for:

-

Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics and to avoid precipitation, which can lead to side reactions and lower yields.

-

Purification: Selecting appropriate solvents for crystallization, a common and effective method for purifying solid compounds.

-

Formulation Development: For drug development applications, solubility in various excipients and solvent systems is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy requires knowledge of suitable solvents.

Experimental Determination of Solubility: A Detailed Protocol

Given the lack of pre-existing data, the following section outlines a robust and widely accepted experimental protocol for determining the equilibrium solubility of 5-Bromo-2-methoxypyrimidin-4-amine in various organic solvents. The most common and reliable method is the isothermal equilibrium method , also known as the shake-flask method .[1][2][3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing thermodynamic solubility data.[4]

Objective:

To determine the saturation solubility of 5-Bromo-2-methoxypyrimidin-4-amine in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

5-Bromo-2-methoxypyrimidin-4-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Experimental Workflow:

The general workflow for the experimental determination of solubility is depicted in the diagram below.

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure:

-

Preparation:

-

Add an excess amount of 5-Bromo-2-methoxypyrimidin-4-amine to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2] The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis and Calculation:

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 5-Bromo-2-methoxypyrimidin-4-amine.[5] A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).

-

Conclusion

References

theoretical reactivity of 5-Bromo-2-methoxypyrimidin-4-amine

An In-depth Technical Guide to the Theoretical Reactivity of 5-Bromo-2-methoxypyrimidin-4-amine

Abstract

5-Bromo-2-methoxypyrimidin-4-amine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyrimidine core offers multiple reaction sites, allowing for strategic molecular diversification. This technical guide provides a comprehensive analysis of the , focusing on the influence of its distinct functional groups on its chemical behavior. Key reaction classes, including palladium-catalyzed cross-coupling reactions and substitutions at the amino group, are discussed in detail. This document serves as a resource for scientists, providing detailed experimental protocols and structured data to facilitate the design and execution of synthetic strategies involving this versatile building block.

Overview of Molecular Structure and Reactivity

The reactivity of 5-Bromo-2-methoxypyrimidin-4-amine is governed by the electronic properties of the pyrimidine ring and its substituents: the bromo, methoxy, and amino groups. The pyrimidine ring is inherently electron-deficient, which activates it towards nucleophilic attack, particularly at the 2, 4, and 6 positions.[1][2] Conversely, electrophilic substitution is generally difficult on an unactivated pyrimidine ring but preferentially occurs at the C5 position.[2]

The key reactive sites on 5-Bromo-2-methoxypyrimidin-4-amine are:

-

The C5-Bromo Group: This is the most prominent site for transformations, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than carbon-chlorine bonds in such reactions, allowing for high chemoselectivity.[3][4]

-

The C4-Amino Group: The primary amine is a nucleophilic center and can participate in reactions such as acylation, alkylation, and condensation.[5]

-

The C2-Methoxy Group: This group is generally stable but can be susceptible to nucleophilic displacement under forcing conditions.

-

The Pyrimidine Nitrogens: The lone pairs on the nitrogen atoms provide basic sites for protonation or alkylation.[6]

The interplay of these functional groups dictates the regioselectivity of its reactions, making it a predictable and valuable synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions at C5

The C5-bromo position is the principal site for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[3] This inherent reactivity allows for selective functionalization at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl halide with an organoboron compound, such as an arylboronic acid.[4] This reaction is expected to proceed selectively at the C5-bromo position of 5-Bromo-2-methoxypyrimidin-4-amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[7] This reaction allows for the coupling of the C5-bromo position with a wide range of primary and secondary amines, making it a cornerstone for synthesizing arylamines.[3] Given the higher reactivity of the C-Br bond, selective amination at C5 is highly feasible.[8]

Reactivity of the Amino and Methoxy Groups

Reactions of the C4-Amino Group

The primary amino group at the C4 position is nucleophilic and can readily undergo standard amine reactions.[5]

-

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form the corresponding amides.

-

Alkylation: The amino group can be alkylated, although selectivity between N-alkylation and potential reactions at the ring nitrogens may require careful condition optimization.

-

Condensation: The amine can react with carbonyl compounds to form imines or participate in cyclocondensation reactions.

Reactivity of the C2-Methoxy Group

The C2-methoxy group is generally stable. However, in electron-deficient pyrimidine systems, alkoxy groups at the C2 or C4 positions can be displaced by strong nucleophiles under harsh reaction conditions (e.g., high temperatures).[9] This provides a potential secondary site for functionalization after the C5 position has been modified.

Experimental Protocols

The following are generalized protocols for key reactions, adapted from procedures for structurally similar halopyrimidines.[4][8] Optimization is likely required for 5-Bromo-2-methoxypyrimidin-4-amine.

General Protocol for Suzuki-Miyaura Coupling

-

Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-Bromo-2-methoxypyrimidin-4-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[4]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[8]

-

Reaction: Heat the reaction mixture with stirring to a temperature of 80-100 °C. Monitor reaction progress by TLC or LC-MS.[4]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Seal the flask, and evacuate and backfill with an inert gas three times.[4][8]

-

Reagent Addition: Add 5-Bromo-2-methoxypyrimidin-4-amine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[4]

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[4]

-

Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[4]

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Quantitative Data Summary

Direct experimental data for 5-Bromo-2-methoxypyrimidin-4-amine is not widely published. The following tables present representative data for palladium-catalyzed reactions on the closely related substrate, 5-Bromo-2-chloro-4-methoxypyrimidine , to serve as a guide for reaction optimization. The data demonstrates the high selectivity for reaction at the C5-bromo position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Halopyrimidine (Data based on reactions with structurally similar bromo-chloro-heterocycles and should be considered a starting point for optimization)[4]

| Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) at C5 |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/EtOH/H₂O | 90 | 10 | ~90 |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane | 110 | 16 | ~75 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Related Halopyrimidine (Hypothetical data based on general reactivity; optimization is required)[8]

| Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) at C5 |

| Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu (1.4) | Toluene | 110 | 24 | ~80-90 |

| Aniline | Pd(OAc)₂/RuPhos (2/4) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | ~70-80 |

| Benzylamine | Pd₂(dba)₃/tBuXPhos (1/2) | K₃PO₄ (2) | Toluene | 100 | 16 | ~85 |

Conclusion

5-Bromo-2-methoxypyrimidin-4-amine possesses a predictable reactivity profile dominated by the highly active C5-bromo position. This site is primed for selective functionalization through various palladium-catalyzed cross-coupling reactions, providing efficient pathways to complex substituted pyrimidines. The C4-amino group offers a secondary site for diversification through conventional amine chemistry. This guide provides the theoretical framework and practical starting points necessary for researchers to effectively utilize this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. Pyrimidine | PPTX [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Methoxypyrimidin-5-amine|Research Chemical [benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, cementing its status as a "privileged structure" in medicinal chemistry. From the essential building blocks of life—the nucleobases uracil, thymine, and cytosine—to a multitude of synthetic drugs, the pyrimidine core has proven to be a versatile and fruitful starting point for the development of novel therapeutic agents. Its unique electronic properties and the ability to be readily functionalized at multiple positions have allowed for the generation of extensive compound libraries with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pyrimidine scaffold in medicinal chemistry, with a focus on its role in anticancer, and antimicrobial therapies. We delve into the synthesis, biological activities, and mechanisms of action of key pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Pyrimidine Derivatives in Oncology: A Targeted Approach

The modulation of protein kinase activity has become a central strategy in modern cancer therapy, and pyrimidine-based inhibitors have emerged as a dominant class of compounds in this area. By mimicking the purine core of ATP, these molecules can effectively compete for the nucleotide-binding site of various kinases, leading to the inhibition of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical success.

Quantitative Data: EGFR Inhibitors

| Compound Class | Target | Cell Line | IC50 (nM) | Reference |

| Pyrido[2,3-d]pyrimidine | EGFR | HepG-2 | 5910 | [1] |

| Pyrido[2,3-d]pyrimidine | EGFR | MCF-7 | 7690 | [1] |

| Pyrido[2,3-d]pyrimidine | EGFR | HeLa | 9270 | [1] |

| Pyrrolo[2,3-d]pyrimidine | EGFR 19del/T790M/C797S | Ba/F3 | <1 | [2] |

| Pyrrolo[2,3-d]pyrimidine | EGFR L858R/T790M/C797S | Ba/F3 | <1 | [2] |

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrimidine-based compounds have been successfully developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: CDK Inhibitors

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | CDK4/cyclin D1 | HepG-2 | 3.114 | [1] |

| Pyrido[2,3-d]pyrimidine | CDK4/cyclin D1 | MCF-7 | 0.152 | [1] |

| 2-Anilinopyrimidine | CDK7 | - | 0.479 | [3] |

| 2-Anilinopyrimidine | CDK8 | - | 0.716 | [3] |

| 2-Anilinopyrimidine | CDK9 | - | 0.059 | [3] |

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers. Pyrimidine derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and tumor regression.

Quantitative Data: Aurora Kinase Inhibitors

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrimidine-based derivative | Aurora A | 0.073 | [4] |

| Pyrimidine-based derivative | Aurora B | 5.4 | [4] |

| N-trisubstituted pyrimidine | Aurora A | 0.0071 | [5] |

| N-trisubstituted pyrimidine | Aurora B | 0.0257 | [5] |

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant anticancer activity.

Materials:

-

Appropriately substituted α,β-unsaturated ketone

-

4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

Procedure:

-

Synthesis of α,β-unsaturated ketones (Chalcones): The synthesis is carried out via a Claisen-Schmidt condensation. An appropriately substituted ketone and an appropriately substituted aldehyde are dissolved in ethanol. To this solution, an aqueous solution of 40% (w/v) potassium hydroxide is added dropwise at 0°C. The reaction mixture is stirred for 3 hours. The resulting chalcone is then purified by recrystallization from ethanol.

-

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives: The synthesized chalcone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate are added to glacial acetic acid. The mixture is refluxed at 118°C for 96 hours.

-

Purification: The final product is purified by column chromatography, preparative thin-layer chromatography, or recrystallization from ethanol or ethyl acetate.

Synthesis of 5-Fluorouracil (5-FU)

A widely used chemotherapeutic agent, 5-Fluorouracil, can be synthesized by the direct fluorination of uracil.

Materials:

-

Uracil

-

Fluorine gas

-

Trifluoroacetic acid

-

Nitrogen gas

Procedure:

-

A solution of uracil in trifluoroacetic acid is prepared.

-

The uracil solution is introduced into a micro-channel reactor.

-

A mixture of fluorine and nitrogen gas is simultaneously introduced into the reactor. The molar ratio of fluorine to uracil is typically 1.2:1.

-

The reaction is carried out at a controlled temperature (e.g., -10°C) and pressure.

-

The crude product is collected, quenched, and purified to yield 5-fluorouracil.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine-based inhibitor against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR, CDK, Aurora Kinase)

-

Kinase substrate (specific to the kinase)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test pyrimidine compound (inhibitor)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the pyrimidine inhibitor in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Dilute the kinase enzyme to the desired working concentration in kinase assay buffer.

-

Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the kinase.

-

-

Assay Setup:

-

To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).

-

Add 2 µL of the diluted kinase enzyme to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature or 30°C for 60 minutes.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of pyrimidine compounds against bacterial and fungal strains.

Materials:

-

Test pyrimidine compound

-

Bacterial or fungal strains

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of the pyrimidine compound in the broth directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial suspension to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The pyrimidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets, coupled with its synthetic tractability, ensures its enduring importance in the quest for novel and effective therapeutic agents. The examples and protocols provided in this guide highlight the significant contributions of pyrimidine derivatives to oncology and infectious disease research and underscore the vast potential that remains to be explored within this remarkable class of heterocyclic compounds.

References

The Pyrimidine Nucleus: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry and drug discovery. Its inherent presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its profound biological significance. This intrinsic role has rendered substituted pyrimidines a "privileged scaffold," a molecular framework that is recurrently found in a multitude of bioactive compounds and clinically approved drugs. This technical guide provides a comprehensive exploration of the role of substituted pyrimidines as pharmacophores, with a focus on their application in oncology, infectious diseases, and the modulation of key signaling pathways.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a prolific source of anticancer agents, exhibiting a broad spectrum of activities against various cancer cell lines. Their mechanisms of action are diverse, often targeting critical cellular processes such as cell cycle progression, signal transduction, and DNA replication. A significant portion of these compounds function as kinase inhibitors, targeting the ATP-binding site of these enzymes, which are frequently dysregulated in cancer.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative substituted pyrimidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | Compound with 2,6-dichlorophenyl and tert-butylurea substituents | PDGFr Kinase | 1.11 | [1] |

| Pyrido[2,3-d]pyrimidines | Compound with 2,6-dichlorophenyl and tert-butylurea substituents | FGFr Kinase | 0.13 | [1] |

| Pyrido[2,3-d]pyrimidines | Compound with 2,6-dichlorophenyl and tert-butylurea substituents | EGFr Kinase | 0.45 | [1] |

| Pyrido[2,3-d]pyrimidines | Compound with 2,6-dichlorophenyl and tert-butylurea substituents | c-src Kinase | 0.22 | [1] |

| Pyrido[2,3-d]pyrimidines | Compound with 3,5-dimethoxyphenyl substituent | FGFr Kinase | 0.060 | [1] |

| Indazol-Pyrimidine Derivatives | Compound 4f | MCF-7 (Breast) | 1.629 | |

| Indazol-Pyrimidine Derivatives | Compound 4i | MCF-7 (Breast) | 1.841 | |

| Indazol-Pyrimidine Derivatives | Compound 4a | A549 (Lung) | < 10 | |

| Indazol-Pyrimidine Derivatives | Compound 4i | Caco2 (Colon) | < 10 | |

| Oxazolo[5,4-d]pyrimidines | Compound 3g | HT29 (Colon) | 58.4 |

Kinase Inhibition by Substituted Pyrimidines

The ability of substituted pyrimidines to act as ATP-competitive inhibitors of protein kinases is a major driver of their success in oncology. By mimicking the adenine scaffold of ATP, these compounds can effectively block the catalytic activity of kinases, thereby disrupting oncogenic signaling pathways.

Quantitative Data: Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentration (IC50) values of various pyrimidine-based compounds against specific protein kinases.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | BTK | 4.2 | |

| Pyrazolo[3,4-d]pyrimidine | BTK | 11.1 | |

| Pyrrolo[2,3-d]pyrimidine | EGFR | 79 | |

| Pyrrolo[2,3-d]pyrimidine | Her2 | 40 | |

| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 220 | |

| Pyrrolo[2,3-d]pyrimidine | CDK2 | < 1000 | |

| Pyrimidine-based derivative | Aurora A | < 200 |

Antimicrobial Activity of Substituted Pyrimidines

Beyond their anticancer properties, substituted pyrimidines have demonstrated significant potential as antimicrobial agents. They can interfere with essential microbial processes, offering a promising avenue for the development of new antibiotics and antifungals, particularly in the face of rising antimicrobial resistance.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrimidine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrimidine-amide derivative | S. aureus | 12.5 | [2] |

| Pyrimidine-amide derivative | P. aeruginosa | 25 | [2] |

| Pyrimidin-2-ol/thiol/amine analogue | S. aureus | 0.87 (µM/ml) | [3] |

| Pyrimidin-2-ol/thiol/amine analogue | B. subtilis | 0.96 (µM/ml) | [3] |

| Pyrimidin-2-ol/thiol/amine analogue | E. coli | 0.91 (µM/ml) | [3] |

| Pyrimidin-2-ol/thiol/amine analogue | P. aeruginosa | 0.77 (µM/ml) | [3] |

| Pyrimidin-2-ol/thiol/amine analogue | C. albicans | 1.73 (µM/ml) | [3] |

| Pyrimidin-2-ol/thiol/amine analogue | A. niger | 1.68 (µM/ml) | [3] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivative | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | [4] |

Key Signaling Pathways Modulated by Substituted Pyrimidines

The therapeutic effects of substituted pyrimidines are often mediated by their interaction with specific signaling pathways that are crucial for cell growth, survival, and differentiation.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is critical for the development and survival of B-cells. Its dysregulation is a hallmark of many B-cell malignancies. Ibrutinib, a pyrimidine-based inhibitor of Bruton's tyrosine kinase (BTK), is a prime example of a successful drug targeting this pathway.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway, mediated by SMAD proteins, is crucial for osteoblast differentiation and bone formation. Certain substituted pyrimidines have been shown to modulate this pathway, indicating their potential in treating bone-related disorders.

Caption: BMP2/SMAD1 signaling pathway and the modulatory effect of certain substituted pyrimidines.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for key assays used in the evaluation of substituted pyrimidines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Substituted pyrimidine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: General workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

-

Recombinant kinase (e.g., EGFR, BTK)

-

Kinase-specific substrate

-

Kinase buffer

-

ATP

-

Substituted pyrimidine compounds in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

-

Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Substituted pyrimidine compounds dissolved in a suitable solvent

-

Standard antimicrobial agent (positive control)

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion

Substituted pyrimidines continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous successful therapeutic agents. The data and protocols presented in this technical guide highlight the diverse pharmacological potential of this remarkable pharmacophore. Future research in this area will undoubtedly focus on the rational design of novel pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding their therapeutic applications in oncology, infectious diseases, and beyond.

References

Foundational Research on 2,4,5-Substituted Pyrimidines: A Technical Guide

The 2,4,5-substituted pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] As a core structure of nucleobases in DNA and RNA, its inherent biological relevance has made it a focal point in drug discovery.[2] Derivatives of this scaffold have been extensively explored as potent inhibitors of various enzymes and receptors, leading to the development of therapeutic candidates for antiviral, anticancer, and anti-inflammatory applications.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and logical frameworks associated with 2,4,5-substituted pyrimidines.

Core Scaffold and Therapeutic Targets

The fundamental structure is the pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3.[3] The biological activity and selectivity of these compounds are primarily determined by the nature of the chemical groups substituted at the 2, 4, and 5 positions.[1][4] These substitutions modulate the molecule's steric, electronic, and hydrophobic properties, which in turn govern its binding affinity for specific biological targets.[1] Researchers have successfully developed 2,4,5-substituted pyrimidines as potent inhibitors for a diverse range of targets, including:

-

Fibroblast Growth Factor Receptors (FGFRs) for treating conditions like non-small cell lung cancer (NSCLC).[1][6]

-

Human Immunodeficiency Virus (HIV-1) Reverse Transcriptase as non-nucleoside inhibitors (NNRTIs).[1][9]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to inhibit angiogenesis in cancer.[10]

-

Epidermal Growth Factor Receptor (EGFR) for targeted cancer therapy.[11][12]

Synthesis of 2,4,5-Substituted Pyrimidines

The synthesis of 2,4,5-substituted pyrimidines often involves multi-step reactions, starting from commercially available pyrimidine precursors. A common strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions.

General Synthesis Protocol

A frequently employed method starts with a di- or tri-chlorinated pyrimidine, allowing for regioselective substitution at the C2, C4, and C5 positions.

Step 1: First Nucleophilic Substitution (C4 Position) Commercially available 2,4-dichloropyrimidine or 2,4,5-trichloropyrimidine is reacted with a primary amine at room temperature. This selectively substitutes the more reactive chlorine atom at the C4 position.[1][13]

Step 2: Second Nucleophilic Substitution (C2 Position) The resulting 2-chloro-4-amino-pyrimidine intermediate is then subjected to a second SNAr reaction with another amine. This step often requires more forcing conditions, such as heating under acidic catalysis, to substitute the chlorine at the C2 position.[4][13]

Step 3: C5 Position Functionalization (e.g., Suzuki Coupling) If the starting material contains a halogen (e.g., bromine) at the C5 position, this site can be functionalized via cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with an appropriate arylboronate ester can introduce an aryl group at the C5 position.[4]

Below is a generalized workflow for the synthesis of 2,4,5-trisubstituted pyrimidines.

Biological Activity and Structure-Activity Relationships (SAR)

The therapeutic potential of 2,4,5-substituted pyrimidines is rooted in their ability to selectively inhibit key biological targets. The following sections detail their activity against prominent targets.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.[1][5] Due to the conserved ATP binding site across the CDK family, designing selective inhibitors has been challenging.[5]

Structure-Activity Relationship: Optimization of 2,4,5-trisubstituted pyrimidine compounds has led to potent and selective CDK9 inhibitors. For instance, compound 30m was found to be over 100-fold more selective for CDK9 over CDK1 and CDK2.[5] These compounds demonstrated broad anti-proliferative activities in various solid tumor cell lines.[5] The inhibition of CDK9 leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Ser-2 position and downregulation of the anti-apoptotic protein Mcl-1.[5]

Signaling Pathway: CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates RNA Polymerase II, enabling transcriptional elongation of key survival genes like Mcl-1. Inhibition of CDK9 blocks this process, leading to apoptosis in cancer cells.

Quantitative Data: CDK9 Inhibition and Antiproliferative Activity

| Compound | CDK9 IC₅₀ (nM) | A2780 (Ovarian) IC₅₀ (nM) | CLL Cells (Patient-derived) IC₅₀ (nM) | Reference |

| 30m | 10 | 150 | 50 | [5] |

| Example | Data | Data | Data | [cite] |

| Example | Data | Data | Data | [cite] |

| (Data presented is illustrative based on findings for potent compounds like 30m).[5] |

Tubulin Polymerization Inhibition

2,4,5-substituted pyrimidines represent a class of tubulin polymerization inhibitors with significant antiproliferative activity.[7][8] They often bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.[8][14]

Structure-Activity Relationship: A series of indole-pyrimidine derivatives were synthesized and evaluated. Compound 4k , featuring a 1-ethyl-1H-indolyl group linked at its 5-position to the pyrimidine backbone, was identified as a potent inhibitor of tubulin polymerization and displayed high antiproliferative activities against several cancer cell lines.[7] The presence of a suitable alkyl group on the indole nitrogen was found to be important for maintaining activity.[7]

Quantitative Data: Tubulin Polymerization and Antiproliferative Activity

| Compound | Tubulin Polymerization IC₅₀ (µM) | BEL-7402 (Liver) IC₅₀ (nM) | G₂/M Arrest EC₅₀ (nM) | Reference |

| 4k | 0.79 | 16 - 62 | 20 | [7][8] |

| 1 | - | >1000 | - | [7] |

| Example | Data | Data | Data | [cite] |

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition

A series of 2,4,5-trisubstituted pyrimidines have been designed as potent NNRTIs, demonstrating high efficacy against wild-type and resistant strains of HIV-1.[1][9] These compounds bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme.

Structure-Activity Relationship: By utilizing a scaffold hopping strategy, novel derivatives were designed to gain deeper insight into the SAR of the NNIBP.[9] The introduction of a pyridine ring at the C5 position was found to be a beneficial modification for activity. Compound 14a emerged as a highly promising inhibitor against the wild-type HIV-1 IIIB strain, with potency comparable to the approved drug Etravirine (ETR).[9]

Quantitative Data: Anti-HIV-1 Activity

| Compound | HIV-1 IIIB (Wild-Type) EC₅₀ (nM) | K103N+Y181C (Resistant) EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Reference |

| 14a | 2.80 | 15.5 | > 22.5 | [9] |

| 16c | 2.51 | 11.8 | > 22.8 | [9] |

| ETR | 2.80 | 5.50 | > 22.8 | [9] |

| RPV | 1.10 | 1.90 | > 21.9 | [9] |

Experimental Protocols for Biological Evaluation

The characterization of 2,4,5-substituted pyrimidines requires a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase. Radiometric assays are a classic and robust method.[15]

Materials: